Palmitic acid oleyl ester

Description

Significance of Wax Esters in Lipid Biochemistry and Material Science

Wax esters are a significant class of lipids that fulfill diverse roles in both biological and industrial contexts. nih.govlabinsights.nl In the biological realm, they are crucial for energy storage, particularly in marine organisms. britannica.comscispace.comportlandpress.com Many marine species, including copepods, krill, and various fish, accumulate large quantities of wax esters as a long-term energy reserve to survive periods of food scarcity. scispace.comportlandpress.com These esters, being less dense than water, also contribute to buoyancy in aquatic animals. wikipedia.orgnih.gov In terrestrial organisms, such as insects and plants, wax esters are a primary component of the epicuticular wax layer, where they serve as a protective barrier against water loss and environmental stressors. britannica.comwikipedia.orgnih.gov In mammals, wax esters are a major component of sebum and meibum, the secretion of the meibomian glands in the eyelid. nih.gov

From a material science perspective, wax esters are valued for their unique physical properties. nih.govlabinsights.nl They are utilized in a wide range of industrial applications, including cosmetics, pharmaceuticals, and as lubricants. nih.govlabinsights.nlalfa-chemistry.com In cosmetic formulations like creams and lipsticks, wax esters function as emollients, providing gloss and aiding in pigment binding. labinsights.nlalfa-chemistry.com The pharmaceutical industry uses certain waxes, such as carnauba wax, as coating agents for tablets. labinsights.nlalfa-chemistry.com Furthermore, their lubricating properties make them valuable as additives in lubricants and for softening textiles. labinsights.nlalfa-chemistry.com

Overview of Fatty Acid Ester Chemistry and Nomenclature

Fatty acid esters are formed through a chemical reaction known as esterification, where a fatty acid reacts with an alcohol. libretexts.org The carboxyl group (-COOH) of the fatty acid combines with the hydroxyl group (-OH) of the alcohol, resulting in the formation of an ester linkage (-COO-) and the release of a water molecule. libretexts.orgbritannica.com

The nomenclature of fatty acid esters follows systematic rules, although common names are also frequently used. fiveable.me According to IUPAC (International Union of Pure and Applied Chemistry) nomenclature, the name of the alcohol's alkyl group is stated first, followed by the name of the fatty acid with the "-oic acid" suffix changed to "-oate". qmul.ac.uk For instance, in palmitic acid oleyl ester, "oleyl" refers to the alkyl group derived from oleyl alcohol, and "palmitate" is derived from palmitic acid. nih.gov

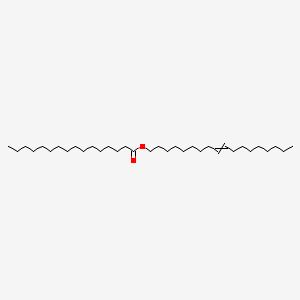

A shorthand notation is often employed to describe the fatty acid and fatty alcohol components. libretexts.org This notation specifies the number of carbon atoms and the number of double bonds. Palmitic acid, being a saturated fatty acid with 16 carbons, is denoted as C16:0. libretexts.org Oleyl alcohol is derived from oleic acid, a monounsaturated 18-carbon fatty acid, which is denoted as C18:1. libretexts.org The position and configuration of the double bond can also be specified. For example, oleic acid is more precisely named (9Z)-octadec-9-enoic acid, indicating a cis double bond between the 9th and 10th carbon atoms. fiveable.me Therefore, this compound can be systematically named [(Z)-octadec-9-enyl] hexadecanoate. nih.gov

Contextualization of this compound within Lipidomics and Oleochemistry

Lipidomics, the large-scale study of lipids in biological systems, has identified this compound in various contexts. For instance, it is a component of palm oil esters and has been identified in the lipid profiles of certain organisms. researchgate.net The analysis of complex lipid mixtures, such as those found in human meibum (the lipid secretion of the eyelid's meibomian glands), has revealed the presence of a diverse range of wax esters, including those structurally related to this compound. researchgate.net

Oleochemistry is the study of the chemistry of fats and oils and their derivatives. scispace.com In this field, this compound is relevant as a product that can be synthesized from raw materials like palm oil. uitm.edu.myresearchgate.net The synthesis and characterization of such wax esters are driven by the search for biodegradable and effective ingredients for various industrial applications, including cosmetics and lubricants. labinsights.nl Research in oleochemistry also focuses on the physicochemical properties of these esters, such as their iodine value and saponification value, which provide information about their degree of unsaturation and molecular weight, respectively. uitm.edu.my For example, one study reported the iodine value of oleyl palmitate to be 78.5 and the saponification value to be 86.8. uitm.edu.my

Table of Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C34H66O2 | nih.govcymitquimica.com |

| Molecular Weight | 506.9 g/mol | nih.govcymitquimica.comuitm.edu.my |

| IUPAC Name | [(Z)-octadec-9-enyl] hexadecanoate | nih.gov |

| Physical State | Solid at room temperature | cymitquimica.com |

| Iodine Value | 78.5 | uitm.edu.my |

| Saponification Value | 86.8 | uitm.edu.my |

Properties

IUPAC Name |

octadec-9-enyl hexadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-36-34(35)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h17-18H,3-16,19-33H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVXZRVTVSAZJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Palmitic Acid Oleyl Ester

Chemical Synthesis Approaches

Chemical synthesis provides robust methods for producing palmitic acid oleyl ester, primarily through direct esterification and transesterification reactions. These approaches utilize various catalytic systems to facilitate the reaction and can be optimized for industrial-scale production.

Direct Esterification Reactions

Direct esterification is a common method for synthesizing this compound. This reaction involves the combination of palmitic acid and oleyl alcohol, typically in the presence of an acid catalyst, to form the ester and water as a byproduct. The equilibrium of this reversible reaction is generally shifted towards the product side by removing water as it is formed.

The general chemical equation for the direct esterification is: CH₃(CH₂)₁₄COOH (Palmitic Acid) + CH₃(CH₂)₇CH=CH(CH₂)₈OH (Oleyl Alcohol) ⇌ CH₃(CH₂)₁₄COO(CH₂)₈CH=CH(CH₂)₇CH₃ (this compound) + H₂O (Water)

While specific studies focusing exclusively on the direct chemical esterification of palmitic acid with oleyl alcohol are not abundant in the reviewed literature, the principles can be inferred from similar long-chain fatty acid esterifications. For instance, the synthesis of oleyl oleate (B1233923) from oleic acid and oleyl alcohol has been achieved with high conversion rates using acid catalysts.

Transesterification Processes

Transesterification, also known as alcoholysis, is another significant pathway for the synthesis of this compound. This process involves the reaction of a triglyceride (like those found in palm oil) or a simple ester (such as methyl palmitate) with oleyl alcohol in the presence of a catalyst. In the case of using palm oil, which is rich in palmitic acid residues, its triglycerides react with oleyl alcohol to produce a mixture of fatty acid oleyl esters, including oleyl palmitate, and glycerol (B35011) as a byproduct.

The reaction can be represented as: Triglyceride (containing palmitate) + 3 Oleyl Alcohol ⇌ Mixture of Fatty Acid Oleyl Esters (including Oleyl Palmitate) + Glycerol

Lipase-catalyzed alcoholysis of palm oil with oleyl alcohol has been shown to produce a mixture of wax esters, including oleyl laurate, oleyl myristate, oleyl palmitate, oleyl stearate (B1226849), oleyl oleate, and oleyl linoleate. This enzymatic approach is a form of transesterification that operates under mild conditions. Chemical catalysts can also be employed for transesterification, often requiring higher temperatures and pressures.

Catalytic Systems in Chemical Synthesis

The choice of catalyst is crucial in the synthesis of this compound as it dictates the reaction rate, yield, and conditions. Catalysts are broadly categorized as homogeneous and heterogeneous.

Homogeneous acid catalysts, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA), are widely used in esterification due to their high activity. nih.gov These catalysts operate in the same phase as the reactants, leading to excellent contact and high reaction rates.

Sulfuric Acid: It is a strong mineral acid that effectively catalyzes the esterification of free fatty acids. nih.gov For instance, in the esterification of palmitic acid with isobutyl alcohol, sulfuric acid has been used as a catalyst. mpob.gov.my The kinetics of such reactions have been found to be first-order with respect to the fatty acid. epa.gov

p-Toluenesulfonic Acid (p-TSA): This is a strong organic acid that is solid and non-corrosive, making it easier to handle than sulfuric acid. nih.govripublication.com It is effective in promoting various organic transformations, including the synthesis of polyol esters from fatty acids. nih.gov In the synthesis of oleyl oleate, p-TSA has been used successfully, achieving high conversion rates. jmbfs.org

| Catalyst | Reactants | Key Findings | Reference |

|---|---|---|---|

| Sulfuric Acid | Palmitic Acid and Isobutyl Alcohol | The reaction was found to be first-order with respect to palmitic acid. | mpob.gov.myepa.gov |

| p-Toluenesulfonic Acid | Oleic Acid and Oleyl Alcohol | Achieved high conversion to oleyl oleate, demonstrating its efficacy for long-chain ester synthesis. | jmbfs.org |

Heterogeneous catalysts exist in a different phase from the reactants, which simplifies their separation from the product mixture and allows for their reuse.

Metal Oxides: Magnesium oxide (MgO) has been investigated as a base catalyst for the esterification of palmitic and oleic acids to produce fatty acid methyl esters. researchgate.net By optimizing reaction parameters such as temperature, catalyst weight, and reaction time, high conversions of up to 98% have been achieved. researchgate.net While this is for methyl esters, it suggests the potential of metal oxides in catalyzing the formation of larger esters like oleyl palmitate.

Amberlyst Resins: These are macroporous sulfonic acid polymer catalysts. nih.gov Amberlyst 15, for example, has been used as a catalyst in the esterification of palmitic acid with methanol (B129727). dss.go.th These resins are advantageous as they can be easily filtered out from the reaction mixture. dss.go.th Amberlyst 45 is a newer resin with higher thermal stability, making it suitable for transesterification reactions at elevated temperatures. nih.gov

| Catalyst | Reactants | Key Findings | Reference |

|---|---|---|---|

| Magnesium Oxide (MgO) | Palmitic Acid and Methanol | Achieved up to 95% conversion to methyl palmitate at 140°C over 6 hours. | researchgate.net |

| Amberlyst 15 | Palmitic Acid and Methanol | Effectively catalyzed the reaction; conversion increased with higher alcohol to acid molar ratios. | dss.go.th |

Optimization of Reaction Parameters in Chemical Synthesis (e.g., temperature, reaction time, molar ratio, solvent effects)

To maximize the yield and efficiency of this compound synthesis, several reaction parameters must be optimized.

Temperature: Increasing the reaction temperature generally increases the reaction rate. For the esterification of palmitic acid with methanol using an Amberlyst 15 catalyst, the conversion of palmitic acid increased with a rise in temperature from 343 K to 373 K. dss.go.th Similarly, in the MgO-catalyzed esterification of palmitic acid, conversion increased with temperature, reaching 95% at 140°C. researchgate.net

Reaction Time: The duration of the reaction is critical to reach equilibrium or maximum conversion. In the synthesis of palm fatty acid distillate-based polyol esters, a reaction time of 6 hours was found to be optimal under specific conditions. nih.gov

Molar Ratio: The ratio of alcohol to fatty acid can significantly influence the equilibrium of the esterification reaction. Using an excess of the alcohol can shift the equilibrium towards the formation of the ester. In the esterification of palmitic acid with methanol, increasing the molar ratio of methanol to palmitic acid from 4:1 to 10:1 led to a higher conversion of the acid. dss.go.th

Solvent Effects: The choice of solvent can impact the reaction by affecting the solubility of reactants and the removal of the water byproduct. In some cases, a solvent that forms an azeotrope with water, such as toluene, is used to facilitate the continuous removal of water and drive the reaction to completion. nih.gov

| Parameter | Effect on Reaction | Example Study | Reference |

|---|---|---|---|

| Temperature | Higher temperature generally increases reaction rate and conversion. | Conversion of palmitic acid to methyl palmitate increased from ~55% at 343K to ~75% at 373K. | dss.go.th |

| Reaction Time | Longer reaction times lead to higher conversion until equilibrium is reached. | Optimal time for polyol ester synthesis from PFAD was 6 hours. | nih.gov |

| Molar Ratio (Alcohol:Acid) | Increasing the molar ratio of alcohol shifts the equilibrium towards the ester product. | Increasing methanol to palmitic acid ratio from 4:1 to 10:1 increased conversion. | dss.go.th |

| Solvent | Can improve solubility and aid in water removal. | Toluene used as an azeotroping agent to remove water in polyol ester synthesis. | nih.gov |

Solvent-Free Synthesis Strategies

Solvent-free synthesis strategies are gaining increasing attention as they align with the principles of green chemistry, offering advantages such as reduced environmental impact, lower costs, and simplified downstream processing. In the context of wax ester production, these systems often utilize one of the reactants in excess to act as the reaction medium.

For the synthesis of this compound, a solvent-free approach would typically involve reacting palmitic acid and oleyl alcohol at an elevated temperature to ensure both substrates are in a liquid state. The melting point of palmitic acid is around 63-64°C, which necessitates a reaction temperature above this to create a homogenous reaction mixture. In such systems, the molar ratio of the reactants is a critical parameter, as it influences not only the reaction equilibrium but also the physical properties of the reaction medium rsc.org. An excess of one of the reactants can serve as a solvent, facilitating mass transfer and interaction with the catalyst rsc.org.

Enzymatic catalysis is particularly well-suited for solvent-free systems. For instance, the synthesis of cetyl palmitate has been successfully carried out in a solvent-free system using an immobilized lipase (B570770), with optimal conditions being a temperature of 70°C and a 1:1 molar ratio of cetyl alcohol to palmitic acid researchgate.net. Similar strategies can be applied to the synthesis of this compound. The use of immobilized enzymes in solvent-free reactions is advantageous as it simplifies catalyst recovery and reuse . However, challenges in solvent-free systems include potential viscosity issues and the need for effective mixing to ensure adequate contact between the substrates and the catalyst rsc.orgnih.gov.

Yield Enhancement and Purification Strategies in Ester Synthesis

The efficient synthesis of wax esters such as this compound is contingent not only on the primary reaction pathway but also on strategies designed to maximize product yield and ensure high purity. Research into the synthesis of analogous esters provides a framework for understanding the critical parameters that influence reaction equilibrium and the subsequent purification techniques required to isolate the final product.

Yield Enhancement Strategies

Maximizing the yield of this compound involves the careful optimization of reaction conditions to shift the chemical equilibrium toward product formation. This is particularly crucial in esterification reactions, which are typically reversible. Key strategies include manipulating substrate molar ratios, temperature, catalyst selection and loading, and the effective removal of byproducts.

Enzymatic Synthesis Optimization: Enzymatic catalysis, primarily using lipases, is a prominent method for ester synthesis due to its high specificity and operation under milder conditions compared to chemical catalysis. The optimization of several parameters is essential for enhancing the yield in these biocatalytic processes.

Molar Ratio of Substrates: The stoichiometry of the esterification between palmitic acid and oleyl alcohol is 1:1. However, to drive the reaction forward, an excess of one reactant, typically the alcohol, is employed. In the synthesis of analogous wax esters like oleyl oleate, an optimal molar ratio of oleyl alcohol to oleic acid was found to be 2:1. researchgate.net Similarly, in the production of methyl palmitate, increasing the molar ratio of methanol to palmitic acid from 4:1 to 10:1 resulted in a higher conversion of the fatty acid. iium.edu.my

Temperature: Temperature is a critical factor that influences both the reaction rate and the stability of the enzyme catalyst. For the enzymatic synthesis of oleyl oleate, the optimal temperature range was identified as 40-50°C. researchgate.net Exceeding the optimal temperature can lead to enzyme denaturation and a subsequent reduction in yield. researchgate.net

Catalyst Loading: The concentration of the enzyme directly impacts the reaction rate. Studies on the synthesis of puerarin (B1673276) palmitate showed that the conversion rate increased with enzyme concentration up to an optimal level of 20 g/L. nih.gov

Byproduct Removal: The formation of water during esterification can lead to a reverse reaction (hydrolysis), thereby reducing the ester yield. The continuous removal of water from the reaction medium is a key strategy to enhance product formation. This is often achieved by using molecular sieves or conducting the reaction under a vacuum. researchgate.net

Response Surface Methodology (RSM): This statistical tool is effectively used to study the interactive effects of multiple variables and optimize them to achieve the highest possible yield. In the synthesis of oleyl oleate, RSM was used to optimize reaction time, temperature, agitation speed, and molar ratio, achieving a maximum yield of 96.00%. ikm.org.my

| Ester | Parameter | Optimized Value/Range | Resulting Yield/Conversion | Reference |

|---|---|---|---|---|

| Oleyl Oleate | Molar Ratio (Alcohol:Acid) | 2:1 | >95% | researchgate.net |

| Oleyl Oleate | Temperature | 40-50°C | >95% | researchgate.net |

| Oleyl Oleate (RSM) | Multiple Parameters | Temp: 53.9°C, Time: 3.5h, Ratio: 2.24:1 | 96.00% | ikm.org.my |

| Methyl Palmitate | Molar Ratio (Alcohol:Acid) | 10:1 | Increased conversion | iium.edu.my |

| Puerarin Palmitate | Enzyme Concentration | 20 g/L | 23.28% | nih.gov |

Chemical Synthesis Optimization: Traditional chemical synthesis often employs acid catalysts and may require more elevated temperatures.

Catalyst Systems: Homogeneous acid catalysts like sulfuric acid are effective but can pose challenges in removal and waste generation. iium.edu.my Heterogeneous solid acid catalysts, such as macroporous ion-exchange resins (e.g., Amberlyst 15), offer an advantage as they can be easily separated from the reaction mixture by filtration. iium.edu.my

Two-Step Esterification-Transesterification: When using feedstocks with high concentrations of free fatty acids (FFAs), such as crude palm oil, a two-step process is often more efficient. scielo.org.ar The first step involves an acid-catalyzed esterification to convert FFAs into esters. scielo.org.arripublication.com This prevents the formation of soap during the second step, which is typically a base-catalyzed transesterification of the remaining glycerides. scielo.org.armdpi.com

Purification Strategies

Following the synthesis, the reaction mixture contains the desired ester along with unreacted starting materials, catalyst, and byproducts. A multi-step purification process is therefore necessary to achieve a high-purity final product.

Catalyst Removal: The method for catalyst removal depends on its nature. Homogeneous catalysts may require neutralization and washing steps, which can generate wastewater. scielo.org.ar Heterogeneous catalysts, including immobilized enzymes and solid acid resins, are advantageous as they can be easily removed by simple filtration or decantation, allowing for potential reuse. iium.edu.mymdpi.com

Removal of Unreacted Feedstock: Unreacted fatty acids and alcohols must be separated from the ester.

Washing: The crude product can be washed with warm water to remove water-soluble impurities like glycerol (in transesterification) or residual acid/base catalysts. researchgate.net

Distillation: Vacuum distillation is a common method for purifying esters by separating components based on their different boiling points. researchgate.net For high molecular weight, heat-sensitive esters, molecular distillation is a preferred technique as it operates under a high vacuum and at lower temperatures, minimizing thermal degradation. researchgate.net

Solvent Crystallization: Low-temperature crystallization is a highly effective method for separating saturated and unsaturated fatty acids and their esters. ukm.my The mixture is dissolved in a suitable solvent, such as methanol or acetone, and cooled to a specific temperature, causing the component with the higher melting point to crystallize and precipitate. ukm.myuitm.edu.my This technique has been shown to achieve purities of up to 99.7% for unsaturated fatty acids from palm stearin (B3432776) with a 98% yield. ukm.my

| Technique | Target Separation | Key Parameters | Achieved Purity/Result | Reference |

|---|---|---|---|---|

| Low-Temperature Crystallization | Unsaturated from Saturated Fatty Acids | Solvent: Methanol; Ratio (PSFA:Methanol) 1:9 | 99.7% Purity of UFAs | ukm.my |

| Molecular Distillation | Enrichment of Palmitoleic Acid | Temperature: 100°C | Final product: 54.18% Palmitoleic Acid | researchgate.net |

| Supercritical CO2 Extraction | Extraction of Palmitic Acid | Pressure: 35.0 MPa; Temperature: 55°C | Isolation of Palmitic Acid from fatty acid mixture | ekb.eg |

| Vacuum Distillation | Purification of Palmitic Acid-based esters | N/A | Used to obtain purified product | researchgate.net |

Advanced Analytical and Spectroscopic Characterization of Palmitic Acid Oleyl Ester

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for isolating palmitic acid oleyl ester from complex lipid mixtures and for determining its purity and concentration. Gas and high-performance liquid chromatography are the primary methods employed for these purposes.

Gas chromatography is a powerful tool for the analysis of volatile compounds. Due to the high molecular weight and low volatility of wax esters like oleyl palmitate, high-temperature GC (HT-GC) is typically required.

Purity and Quantification with GC-FID: A GC system equipped with a Flame Ionization Detector (FID) is well-suited for quantifying the purity of a this compound sample. The FID response is proportional to the mass of carbon, providing excellent quantitative accuracy. For analysis, the sample is injected into a heated port and vaporized. The separation occurs on a capillary column, often with a non-polar stationary phase like polydimethylsiloxane. A typical temperature program would start at a lower temperature and ramp up to a high final temperature (e.g., 350°C or higher) to ensure the elution of the high-boiling wax ester. dss.go.th

Compositional Analysis with GC-MS: When coupled with a Mass Spectrometer (MS), GC provides structural information for identification. In GC-MS analysis of oleyl palmitate, the molecule is separated on the GC column and then ionized, typically by electron ionization (EI). The resulting mass spectrum shows a specific fragmentation pattern that can be used for identification. While the molecular ion may be weak or absent due to the high energy of EI, characteristic fragment ions are observed. The PubChem database reports GC-MS data for oleyl palmitate, indicating a top m/z peak at 250, followed by peaks at 55 and 69, which are characteristic of long-chain esters. nih.gov

Table 1: Representative GC-MS Fragmentation Data for this compound

| Property | Value |

| Molecular Formula | C34H66O2 |

| Molecular Weight | 506.9 g/mol |

| Kovats Retention Index (Standard Non-polar phase) | 3520.87 |

| Top m/z Peak | 250 |

| Second Highest m/z Peak | 55 |

| Third Highest m/z Peak | 69 |

This interactive table summarizes key GC-MS data available for oleyl palmitate from public databases. nih.gov

High-performance liquid chromatography is particularly advantageous for analyzing large, thermally sensitive molecules like wax esters without the need for derivatization. Non-aqueous reversed-phase HPLC (NARP-HPLC) is the most common approach.

Separation and Quantification: In NARP-HPLC, a non-polar stationary phase (e.g., C18) is used with a mobile phase consisting of organic solvents. nih.gov For wax esters, gradient elution is often employed, starting with a more polar solvent and gradually increasing the proportion of a less polar solvent to elute the highly non-polar analytes. nih.gov Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are suitable for non-chromophoric lipids.

Structural Elucidation with HPLC-MS: Coupling HPLC with mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), allows for direct molecular weight determination and structural analysis. nih.govresearchgate.net Studies on wax esters show that they typically form protonated molecules ([M+H]⁺) or adducts with mobile phase ions, such as ammonium (B1175870) ([M+NH₄]⁺). spectroscopyonline.comchromatographyonline.comresearchgate.net High-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) can provide accurate mass measurements, confirming the elemental composition. spectroscopyonline.comchromatographyonline.com

Wax esters like oleyl palmitate are separated based on their equivalent carbon number (ECN), where ECN = (Number of Carbon atoms) - 2 * (Number of double bonds). Within a group of esters with the same ECN, the degree of unsaturation influences elution, with more unsaturated species typically eluting earlier in reversed-phase systems. nih.gov

Spectroscopic Methods for Structural Confirmation

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the identity and arrangement of functional groups.

NMR spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules.

¹H NMR: The ¹H NMR spectrum of this compound provides a map of all the hydrogen atoms in the molecule. Key characteristic signals include:

A triplet around 5.3 ppm corresponding to the two olefinic protons (-CH=CH-) of the oleyl moiety. magritek.com

A triplet around 4.05 ppm, which is characteristic of the methylene (B1212753) protons adjacent to the ester oxygen (-CH₂-O-C=O).

A triplet at approximately 2.28 ppm from the methylene protons alpha to the carbonyl group (O=C-CH₂-).

A large, broad signal centered around 1.25 ppm representing the numerous methylene (-CH₂-) groups in both the palmitic acid and oleyl alcohol chains.

Two triplets around 0.88 ppm corresponding to the terminal methyl (-CH₃) groups of both chains. magritek.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For oleyl palmitate, the key resonances are:

A signal around 174 ppm for the ester carbonyl carbon (C=O).

Two signals in the olefinic region, around 129-130 ppm, for the two unsaturated carbons (-CH=CH-) of the oleyl part.

A signal around 64 ppm for the carbon atom attached to the ester oxygen (-CH₂-O-).

A series of signals between 22 and 34 ppm for the various methylene carbons.

A signal around 14 ppm for the terminal methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for Key Functional Groups in this compound

| Functional Group | Carbon Atom | Predicted Chemical Shift (ppm) |

| Ester Carbonyl | -C =O | ~174 |

| Olefinic Carbons | -C H=C H- | ~129-130 |

| Ester Methylene | -C H₂-O- | ~64 |

| Alpha-Methylene (to C=O) | -C H₂-C=O | ~34 |

| Terminal Methyl | -C H₃ | ~14 |

This interactive table shows the expected ¹³C NMR chemical shifts for the primary functional groups in oleyl palmitate, based on data from analogous wax esters. researchgate.net

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is characterized by several key absorption bands:

A strong, sharp absorption band around 1740 cm⁻¹ , which is highly characteristic of the C=O (carbonyl) stretching vibration of the ester group. researchgate.net

Absorption bands between 2850 and 2960 cm⁻¹ corresponding to the C-H stretching vibrations of the numerous methylene (-CH₂) and methyl (-CH₃) groups in the long alkyl chains.

A peak around 3005 cm⁻¹ due to the =C-H stretching of the alkene group in the oleyl moiety.

A C-O stretching vibration band in the region of 1175-1180 cm⁻¹ , further confirming the ester linkage.

The absence of a broad O-H stretch (around 3300-2500 cm⁻¹) indicates the absence of free carboxylic acid, confirming the esterification is complete.

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula.

ESI-MS: Electrospray ionization is a soft technique ideal for large lipids. As mentioned in the HPLC-MS section, oleyl palmitate (C₃₄H₆₆O₂) would be expected to be detected as a protonated molecule [M+H]⁺ at m/z 507.51, or as an adduct, such as the sodium adduct [M+Na]⁺ at m/z 529.49.

ESI-MS/MS: Tandem mass spectrometry (MS/MS) is used for structural confirmation. The precursor ion (e.g., [M+H]⁺) is selected and subjected to collision-induced dissociation (CID). This fragmentation provides information about the constituent parts of the molecule. For a wax ester, the fragmentation pattern would yield ions corresponding to the loss of the fatty acid or fatty alcohol, allowing for the unambiguous identification of both the palmitoyl (B13399708) (C16:0) and oleyl (C18:1) portions of the molecule.

LC-TOFMS: The coupling of liquid chromatography with a Time-of-Flight (TOF) mass spectrometer is a powerful combination for analyzing complex mixtures. spectroscopyonline.comchromatographyonline.com The high mass accuracy of a TOF analyzer allows for the determination of the precise elemental formula from the measured m/z value, distinguishing this compound from other isobaric species. This technique is highly effective for the direct analysis of wax esters in various matrices with minimal sample preparation. spectroscopyonline.comchromatographyonline.comresearchgate.net

Thermal Analysis Techniques in Ester Research

Thermal analysis techniques are pivotal in characterizing the physical and chemical properties of esters like oleyl palmitate. Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions, while Thermogravimetric Analysis (TGA) monitors changes in mass with temperature, revealing the material's thermal stability and decomposition profile.

Differential Scanning Calorimetry (DSC)

DSC analysis of this compound reveals its melting and crystallization behavior. The presence of a single cis-double bond in the oleyl (C18:1) portion of the ester significantly influences its melting point compared to its fully saturated counterparts.

Detailed Research Findings:

Published data indicates that the melting point of oleyl palmitate is approximately 24 °C. This is considerably lower than saturated wax esters of similar chain length (C34), which typically melt at temperatures between 60-80°C. The introduction of a double bond in the fatty alcohol chain disrupts the crystal lattice packing, thereby lowering the energy required for the solid-to-liquid phase transition. Research on various wax esters has shown that the insertion of a single double bond can decrease the melting temperature by as much as 30 °C. nih.gov

Table 1: DSC Data for this compound

| Thermal Property | Value |

| Melting Point (°C) | 24 |

| Enthalpy of Fusion (J/g) | Data not available in searched literature |

| Crystallization Temperature (°C) | Data not available in searched literature |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is employed to determine the thermal stability of this compound by measuring its mass loss as a function of temperature. This analysis helps to identify the onset of decomposition and the temperature range over which the compound degrades.

Detailed Research Findings:

Specific TGA data for this compound is not available in the public domain. However, general findings for long-chain fatty acid esters and other wax esters provide an expected thermal behavior. The thermal degradation of such esters typically occurs at elevated temperatures. Studies on the thermal hydrolysis of long-chain unsaturated fatty acids indicate that significant degradation begins at temperatures above 140 °C. nih.gov For long-chain esters, the initial weight loss is generally attributed to the volatilization of the molecule, followed by decomposition at higher temperatures. The presence of unsaturated bonds can influence the degradation mechanism, potentially leading to oxidation and the formation of volatile byproducts at lower temperatures compared to their saturated analogs.

Given the high molecular weight and long hydrocarbon chains of oleyl palmitate, its thermal stability is expected to be significant, with decomposition likely initiating at temperatures well above 200 °C under an inert atmosphere. The TGA curve would illustrate the temperature at which weight loss begins (onset temperature) and the temperature at which the maximum rate of decomposition occurs.

Table 2: Representative TGA Data for a Long-Chain Unsaturated Wax Ester (Proxy for this compound)

| Thermal Event | Temperature Range (°C) | Weight Loss (%) |

| Onset of Decomposition | Data not available for oleyl palmitate | - |

| 5% Weight Loss | Data not available for oleyl palmitate | 5 |

| 50% Weight Loss | Data not available for oleyl palmitate | 50 |

| Final Decomposition Temperature | Data not available for oleyl palmitate | >95 |

Note: The data in Table 2 is representative of long-chain unsaturated esters and serves as a proxy due to the lack of specific TGA data for this compound in the searched literature.

Biological and Biochemical Research on Palmitic Acid Oleyl Ester

Occurrence and Distribution in Natural Biological Systems

Palmitic acid oleyl ester is a component of meibum, the lipid-rich secretion produced by the meibomian glands in the eyelids. nih.gov Meibum is the primary source of lipids for the tear film lipid layer, which is crucial for maintaining ocular surface health by preventing tear evaporation. nih.govnih.gov The tear film lipid layer is a complex mixture of non-polar lipids, such as wax esters and cholesteryl esters, and polar lipids. nih.gov

Table 1: Abundance of Select Wax Esters in Human Tears and Meibum

| Wax Ester Species | Relative Abundance in Tears | Relative Abundance in Meibum |

|---|---|---|

| C18:1-Fatty Ester of C24:0-Fatty Alcohol | High | High |

| C18:1-Fatty Ester of C25:0-Fatty Alcohol | High | High |

| C18:1-Fatty Ester of C26:0-Fatty Alcohol | High | High |

| C17:0-Fatty Ester of C24:0-Fatty Alcohol | High | High |

| C17:0-Fatty Ester of C25:0-Fatty Alcohol | High | High |

This table is based on findings that C17:0- and C18:1-fatty esters of saturated C24:0, C25:0, and C26:0-fatty alcohols are among the most abundant wax esters in tears and meibum. nih.gov The term "High" indicates a greater relative abundance compared to other detected wax ester species.

Wax esters, including this compound, are primary components of many natural waxes. wikipedia.org These waxes serve protective functions in both plants and animals. libretexts.org

Beeswax: Produced by honeybees, beeswax is composed of 70-80% wax esters. wikipedia.orggerli.com These esters are typically derived from fatty acids with 12 to 20 carbon atoms. wikipedia.org The main components are palmitate, palmitoleate, hydroxypalmitate, and oleate (B1233923) esters of long-chain alcohols (C30-32). gerli.com

Plant Waxes: Found on the surfaces of leaves, stems, and fruits, plant waxes prevent water loss and protect against environmental stressors. libretexts.org The fatty acids in plant-derived wax esters typically range from C12 to C24. wikipedia.org

The physical properties of waxes, such as their melting point, are influenced by the structure of their constituent wax esters. Saturated wax esters have higher melting points and are more likely to be solid at room temperature. wikipedia.org

Certain microorganisms, including bacteria, yeasts, fungi, and microalgae, can produce and accumulate lipids. mdpi.com These microbial lipids can be a source of various fatty acids, including palmitic acid and oleic acid. mdpi.com

Microalgae: Some species of microalgae are known to accumulate significant amounts of lipids, which can be converted into biofuels. core.ac.uk The fatty acid composition of these lipids often includes palmitic acid and oleic acid. core.ac.uk For instance, the microalga Prototheca moriformis has been optimized to produce a high-oleic oil with a palmitic acid content of 30-32% and an oleic acid content of 55-57%. mdpi.com

Yeast: Oleaginous yeasts are also capable of producing oils. The fatty acid profiles of these oils typically feature oleic acid, palmitic acid, stearic acid, and linoleic acid as the major components. researchgate.net

Algal waxes can include esters of fatty acids and fatty alcohols, which serve to create waterproof barriers and reinforce cell walls. osti.gov

Enzymatic Metabolism and Hydrolysis Pathways

The breakdown and synthesis of wax esters like this compound are catalyzed by specific enzymes.

The digestion of dietary wax esters is facilitated by pancreatic enzymes. While the primary role of pancreatic lipase (B570770) is the hydrolysis of triacylglycerols, it also exhibits activity towards wax esters. nottingham.ac.uk The rate of hydrolysis of wax esters can be slower than that of triacylglycerols, which may affect the bioavailability of the constituent fatty acids and fatty alcohols. researchgate.net The efficiency of wax ester hydrolysis varies among different species. researchgate.net

Lipoprotein lipase (LPL) is a key enzyme in lipid metabolism, primarily responsible for the hydrolysis of triglycerides in circulating lipoproteins. nih.gov However, LPL can also catalyze the synthesis and hydrolysis of wax esters. nih.gov

Research has shown that bovine milk LPL can synthesize palmityl oleate from oleic acid and hexadecanol. nih.gov This synthesis is dependent on time and enzyme concentration. nih.gov The equilibrium between the synthesis and hydrolysis of wax esters by lipases is influenced by factors such as pH and the chain length of the fatty alcohol. nih.govnih.gov At a neutral pH, the equilibrium tends to favor the formation of the ester. nih.gov

LPL can utilize both free fatty acids and triacylglycerols as acyl donors for the synthesis of wax esters. nih.govnih.gov The synthesis is more efficient with fatty alcohols that have longer carbon chains. nih.gov

Table 2: Factors Influencing LPL-Catalyzed Wax Ester Synthesis/Hydrolysis

| Factor | Effect on Equilibrium |

|---|---|

| pH below 7.0 | Favors ester formation |

| Alkaline pH (above 8.0) | Decreases ester formation |

| Long-chain fatty alcohols (>C12) | Favors ester synthesis |

This table summarizes the influence of pH and fatty alcohol chain length on the equilibrium of wax ester synthesis and hydrolysis catalyzed by lipoprotein lipase, based on research findings. nih.govnih.gov

In Vitro Studies of Esterase Activity on this compound

The enzymatic hydrolysis of wax esters, such as this compound, is a key process in their metabolism. In vitro studies have demonstrated that various lipases and carboxylesterases possess the capability to hydrolyze these esters, breaking them down into their constituent fatty acids and fatty alcohols. wikipedia.org While esterases typically act on water-soluble esters, lipases are more active at the lipid-water interface and are generally responsible for the breakdown of water-insoluble lipids like wax esters. creative-proteomics.com

Research comparing the hydrolysis of wax esters and triglycerides has shown that digestive lipases can hydrolyze both substrate types. nih.gov However, the rate of hydrolysis for wax esters is often observed to be slower than that for triglycerides. nih.gov For instance, in vitro studies with purified lipases, including rat pancreatic lipase and Pseudomonas fluorescens lipase, have shown that these enzymes can catalyze the hydrolysis of palmityl oleate. researchgate.net The equilibrium of the reaction catalyzed by these lipases in an aqueous medium tends to favor the synthesis of the wax ester at a neutral pH. researchgate.net

The activity of these enzymes is highly dependent on the lipophilicity of the substrate. creative-proteomics.com The efficiency of hydrolysis by lipases generally increases with the lipophilicity of the ester, a phenomenon attributed to interfacial activation. creative-proteomics.com Conversely, the activity of classical esterases tends to decrease as the substrate's lipophilicity increases. creative-proteomics.com

| Enzyme Class | Substrate Preference | Activity on Wax Esters | Reference |

| Lipases | Water-insoluble esters (e.g., triglycerides) | Can hydrolyze wax esters, though often slower than triglycerides. nih.gov | creative-proteomics.comnih.gov |

| Carboxylesterases | General esters | Have demonstrated enzymatic activity towards wax esters. wikipedia.org | wikipedia.org |

Fundamental Roles in Cellular Lipid Dynamics

As a neutral lipid, this compound is involved in the dynamic processes of lipid storage and metabolism within the cell.

Lipid droplets are cellular organelles responsible for storing neutral lipids, including triglycerides and wax esters, to protect the cell from the lipotoxicity of free fatty acids. iastate.eduuomustansiriyah.edu.iq The core of a lipid droplet consists of a hydrophobic collection of these neutral lipids, surrounded by a phospholipid monolayer. britannica.com this compound, as a wax ester, contributes to the formation and composition of this neutral lipid core. uomustansiriyah.edu.iq

The formation of lipid droplets is initiated by the synthesis of neutral lipids in the endoplasmic reticulum. britannica.com Studies comparing the effects of different fatty acids on lipid droplet formation have shown that both saturated fatty acids, like palmitic acid, and unsaturated fatty acids, like oleic acid, can induce the accumulation of triglycerides and the formation of lipid droplets. iastate.edu However, they can have different effects on the dynamics and morphology of these organelles. Oleic acid tends to promote the formation of larger lipid droplets, which are considered metabolically "passive" and serve primarily for storage. iastate.edu In contrast, palmitic acid often leads to the formation of smaller lipid droplets that are more metabolically "active," suggesting a role in fueling fatty acid oxidation. iastate.edu The combination of both a saturated fatty acid (palmitic acid) and an unsaturated fatty alcohol (oleyl alcohol) in this compound likely influences the physical properties and metabolic fate of the lipid droplets in which it is stored.

The synthesis of this compound is intrinsically linked to the central pathways of fatty acid metabolism. The two components of this wax ester, palmitic acid and oleyl alcohol, are products of distinct metabolic routes.

Palmitic acid is the primary product of de novo lipogenesis, a process that synthesizes fatty acids from acetyl-CoA, which is largely derived from excess carbohydrates. wikipedia.org This pathway is crucial for converting excess energy into a storable form.

Oleic acid, from which oleyl alcohol is derived, is typically formed through the elongation and desaturation of shorter-chain fatty acids. The biosynthesis of wax esters involves a two-step enzymatic process. researchgate.netresearchgate.net First, a fatty acyl-CoA, such as palmitoyl-CoA, is reduced to a fatty alcohol by a fatty acyl-CoA reductase (FAR). researchgate.netnih.gov Subsequently, a wax synthase (WS) enzyme catalyzes the esterification of the fatty alcohol with another fatty acyl-CoA molecule, such as oleoyl-CoA, to form the wax ester. researchgate.netnih.gov Therefore, the production of this compound is dependent on the cellular pools of both palmitoyl-CoA and oleoyl-CoA, which are regulated by the interplay between de novo lipogenesis, fatty acid elongation, and desaturation pathways.

This compound is a neutral lipid and, as such, its primary location within the cell is in the hydrophobic core of lipid droplets. uomustansiriyah.edu.iq Unlike amphipathic lipids such as phospholipids (B1166683) and glycerolipids, which are major components of cellular membranes, wax esters are completely water-insoluble. Their hydrophobic nature makes them unsuitable for direct incorporation into the bilayer structure of membranes.

While fatty acids like palmitic acid are readily incorporated into more complex lipids such as triglycerides and phospholipids, wax esters like this compound are generally considered end-point storage molecules. They serve as a reserve of fatty acids and fatty alcohols that can be mobilized when needed through the action of esterases and lipases. wikipedia.org The primary complex structures they are a part of are the lipid droplets themselves, which can vary in size and protein composition. britannica.com

Surface Chemistry and Biophysical Properties in Biological Contexts

The physical and chemical properties of this compound dictate its behavior at biological interfaces, such as the air-water interface of the tear film.

The tear film lipid layer (TFLL) is the outermost layer of the tear film and is composed of a complex mixture of lipids, including a significant proportion of wax esters. This lipid layer plays a crucial role in stabilizing the tear film and reducing the evaporation of the underlying aqueous layer.

| Property | Description | Relevance to this compound |

| Solubility | Insoluble in water, soluble in nonpolar solvents. | As a nonpolar lipid, it resides in the non-aqueous phase of biological systems. |

| Melting Point | Influenced by the chain length and degree of unsaturation of its components. | The presence of the unsaturated oleyl group lowers the melting point compared to a fully saturated wax ester of similar length. |

| Surfactant Activity | As a nonpolar lipid, it is not a primary surfactant but contributes to the properties of lipid films. | Contributes to the formation and stability of the tear film lipid layer. |

Langmuir Trough Studies of Monolayer Behavior

Langmuir trough studies are a important experimental technique used to investigate the behavior of amphiphilic molecules, such as this compound, at the air-water interface. This method provides valuable insights into the molecular packing, orientation, and phase transitions of a substance as a monolayer. The technique involves a trough filled with a liquid subphase, typically water, and movable barriers to compress a monolayer of the substance spread on the liquid surface. The surface pressure, which is the reduction in the surface tension of the liquid caused by the monolayer, is measured as a function of the area per molecule. The resulting surface pressure-area (π-A) isotherm is a characteristic signature of the monolayer's behavior.

Upon compression in a Langmuir trough, a monolayer of this compound would be expected to undergo several phase transitions, which are identifiable in the π-A isotherm. mdpi.combiolinscientific.com At very large areas per molecule, the molecules are far apart and behave as a two-dimensional gas. As the available area is reduced by the movable barriers, the molecules are brought closer together, and the monolayer transitions into a liquid-expanded phase. In this phase, the hydrocarbon chains are disordered and have considerable freedom of movement.

Further compression leads to a more ordered liquid-condensed phase, where the hydrocarbon chains are more tightly packed. The presence of the cis-double bond in the oleyl chain introduces a kink, which would likely result in less dense packing compared to a fully saturated wax ester of the same chain length. This would be reflected in a larger area per molecule in the condensed phase. Finally, continued compression would lead to the solid phase, where the molecules are highly ordered and closely packed. Beyond this point, any further reduction in area will cause the monolayer to collapse, which is observed as a sharp decrease or plateau in the surface pressure.

The stability and properties of the monolayer are influenced by factors such as temperature, the composition of the subphase (e.g., pH and ionic strength), and the rate of compression. biolinscientific.com For instance, an increase in temperature would likely cause the phase transitions to occur at larger molecular areas due to increased thermal motion of the molecules.

To illustrate the expected behavior, data from a study on a complex mixture of wax esters from Jojoba oil can be considered as an analogue. acs.org The study reported the following key points in the π-A isotherm:

| Parameter | Value (for Jojoba oil wax esters) | Description |

| Lift-off Area (Alift-off) | 100 Ų/molecule | The area per molecule at which the surface pressure begins to increase from zero. |

| Collapse Pressure (πc) | ≈ 2.2 mN/m | The surface pressure at which the monolayer collapses. |

| Area at Collapse (Ac) | ≈ 77 Ų/molecule | The area per molecule at the point of collapse. |

This data is for a mixture of wax esters from Jojoba oil and serves as a representative example for the behavior of wax esters in a Langmuir trough. acs.org

The compression modulus (Cs-1), which is a measure of the monolayer's elasticity, can also be calculated from the π-A isotherm. This parameter helps to characterize the physical state of the monolayer, with different ranges of values corresponding to the liquid-expanded, liquid-condensed, and solid phases. mdpi.com For a molecule like this compound, the presence of the unsaturated oleyl chain would likely result in a lower compression modulus compared to a fully saturated wax ester, indicating a more fluid and less rigid monolayer.

Advanced Applications and Research Directions of Palmitic Acid Oleyl Ester

Research in Biomaterials and Advanced Lipids

The unique properties of fatty acid esters are being harnessed to create novel biomaterials and advanced lipids. The esterification of natural polymers with fatty acids is a key strategy for developing materials with tailored characteristics. For instance, modifying starch through esterification with fatty acid derivatives can introduce hydrophobicity and thermoplasticity, transforming it into a more functional bioplastic. mdpi.com The length of the fatty acid chain and the degree of substitution are critical factors that influence the final properties of these fatty acid starch esters (FASEs). mdpi.com While long-chain fatty acids can enhance processability and mechanical properties, they may also present challenges like steric hindrance during synthesis. mdpi.com

Similarly, cellulose (B213188), often sourced from agricultural biomass like oil palm empty fruit bunches, can be esterified with fatty acids (such as palmitate) to produce cellulose esters. neliti.com These resulting biomaterials exhibit thermoplastic properties, with melting points that can be controlled by the specific fatty acid used. neliti.com Research has also focused on synthesizing polyesters from palmitic acid derivatives to create bioplastics that could serve as internal plasticizers in other bio-based industries. nih.govtubitak.gov.tr The development of fatty acid-based polyamides is another promising area, with potential applications in creating biocompatible and biodegradable polymers for specialized uses. researchgate.net

Table 1: Research in Fatty Acid Ester-Based Biomaterials

| Biomaterial Type | Base Polymer | Modifying Fatty Acid Example | Resulting Properties | Potential Application |

|---|---|---|---|---|

| Fatty Acid Starch Ester (FASE) | Starch | Lauric Acid, Palmitic Acid | Increased hydrophobicity, thermoplasticity | Biodegradable packaging, hydrophobic films |

| Cellulose Esters | Cellulose | Palmitic Acid, Lauric Acid | Thermoplasticity, defined melting point | Bio-plastics |

| Polyesters | Palmitic Acid Derivatives | Dodecanediol | Improved thermal properties | Internal plasticizers |

| Polyamides | Fatty Acid Monomers | Palmitic Acid | Biocompatibility, degradability | Drug delivery systems, advanced polymers |

Function as an Excipient in Drug Delivery Systems (Focus on Material Science and Formulation Aspects)

In the pharmaceutical industry, lipid-based excipients are crucial for formulating effective drug delivery systems (DDS), particularly for lipophilic drugs. mdpi.com Fatty acid esters, including those of palmitic and stearic acid like glyceryl distearate, are integral components in creating advanced formulations such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). mdpi.com

From a material science perspective, these lipid excipients serve as a solid matrix to encapsulate active pharmaceutical ingredients (APIs). The choice of lipid influences critical parameters like particle size, drug loading capacity, and the release profile. For example, glyceryl dibehenate and glyceryl stearate (B1226849) are used to form the lipid core of SLNs through processes like high shear homogenization and ultrasonication. mdpi.com The crystalline structure of the solid lipid matrix formed by these esters helps in protecting the encapsulated drug from the external environment and can provide a controlled or sustained release of the API over time. mdpi.com This controlled release is a significant advantage, potentially improving the therapeutic efficacy of a drug. nih.gov Furthermore, the use of lipid esters in melt granulation techniques is an effective strategy for taste masking, where the lipid matrix encapsulates the bitter API, preventing its immediate dissolution in the mouth. mdpi.com

Table 2: Role of Lipid Esters in Drug Delivery Formulations

| Formulation Type | Function of Ester | Material Science Aspect | Example Ester Component |

|---|---|---|---|

| Solid Lipid Nanoparticles (SLN) | Solid Matrix Former | Creates a solid, crystalline core to encapsulate drugs. | Glyceryl Dibehenate, Glyceryl Stearate |

| Nanostructured Lipid Carriers (NLC) | Solid Matrix Former | Forms a lipid matrix with imperfections to increase drug loading. | Blend of solid and liquid lipids |

| Melt Granulation | Binder, Taste Masking | Encapsulates API within a lipid matrix upon cooling. | Glyceryl Distearate |

| Emulsions/Microemulsions | Emulsifier, Surfactant | Stabilizes oil-in-water or water-in-oil systems. | Lauroyl Polyoxyl-32 Glycerides |

Potential in Industrial Oleochemical Applications (e.g., Lubricants, Industrial Solvents)

Fatty acid esters are a cornerstone of the oleochemical industry, serving as sustainable alternatives to traditional petrochemicals. smart-tbk.com Their inherent properties make them highly suitable for demanding industrial applications, particularly as lubricants and solvents. ugcinc.comapag.org Oleochemical esters are valued as base oils or additives in the formulation of eco-friendly lubricants for automotive, marine, and various industrial machinery. apag.org Their high-performing lubricating properties are essential for use in metalworking fluids, where they act as lubricity improvers for rolling and cutting steel, copper, and aluminum. apag.org

The chemical structure of the ester, including the length and saturation of the fatty acid chain and the structure of the alcohol component, directly influences its physical and chemical properties, such as viscosity, thermal stability, and pour point. acs.org For instance, esters derived from pelargonic acid, which lacks double bonds, show high resistance to oxidation, allowing them to maintain their lubricating properties for longer periods at high temperatures. acs.org In addition to lubricants, certain fatty acid methyl esters are finding growing use as "green" solvents for heavy-duty cleaning applications, such as removing tar and pitch residues in the road-making industry. fosfa.org

Table 3: Industrial Applications of Oleochemical Esters

| Application | Function | Key Properties |

|---|---|---|

| Industrial Lubricants | Base oil, Additive | High lubricity, Thermal stability, Biodegradability |

| Metalworking Fluids | Lubricity Improver | Reduces friction in cutting, rolling, and polishing |

| Industrial Solvents | Cleaning Agent | High solvency power, Low volatility, "Green" alternative |

| Biodiesel | Fuel Component | Renewable, Improves pour point (with additives) |

Development of Engineered Lipids and Structured Fats

The field of engineered lipids focuses on modifying the structure of fats and oils to achieve specific nutritional or functional properties. A key area of this research involves controlling the placement of specific fatty acids on the three positions of the glycerol (B35011) backbone of a triacylglycerol (TAG). cambridge.org This is described using a stereospecific numbering (sn) system: sn-1, sn-2, and sn-3. cambridge.org The specific arrangement of fatty acids, such as palmitic and oleic acid, within the TAG molecule significantly impacts the physical properties of the fat, including its melting behavior and digestibility. cambridge.org

A prominent example of a structured lipid is 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO), which is designed to mimic the primary TAG structure found in human milk fat, where palmitic acid is predominantly located at the sn-2 position. researchgate.net This specific structure is important in infant nutrition. researchgate.net The synthesis of such structured lipids can be achieved through enzymatic or chemical interesterification, a process that rearranges the fatty acids on the glycerol backbone. cambridge.org This technology allows for the creation of fats with tailored melting profiles and metabolic effects without generating harmful trans-fatty acids. cambridge.org Research continues to explore how different structured fats, rich in palmitic acid, affect lipid metabolism. nih.govresearchgate.net

Future Research on Modifying Ester Structure for Targeted Properties

Future advancements in the application of fatty acid esters will likely be driven by the ability to precisely modify their molecular structure to achieve desired properties. Research has shown that the physicochemical, thermal, and flow properties of esters are strictly dependent on the chemical structure of both the carboxylic acid and the alcohol from which they are derived. acs.org

Key areas of investigation include:

Varying the Alcohol Component: The use of different alcohols (e.g., branched-chain vs. linear, diols vs. monohydric alcohols) can significantly alter properties like the pour point and viscosity of the resulting ester. acs.orgresearchgate.net For example, esterifying palmitic acid with various branched-chain alcohols has been studied to create additives that improve the cold-flow properties of biodiesel. researchgate.net

Altering the Fatty Acid Chain: Modifying the length and degree of saturation of the fatty acid chain is a fundamental approach to tuning an ester's properties. Longer carbon chains typically increase viscosity, while saturated fatty acids like palmitic acid enhance oxidative stability. researchgate.net

Adjusting Hydrophilicity/Lipophilicity: In applications like surfactants and emulsifiers, the hydrophile-lipophile balance (HLB) is critical. For polyglycerol fatty acid esters (PGFEs), the HLB value can be precisely adjusted by varying the degree of polymerization of the polyglycerol (the hydrophilic part) and the chain length of the fatty acid (the hydrophobic part). mdpi.com

This targeted modification of ester structures opens up possibilities for creating next-generation biolubricants, specialized drug delivery excipients, and functional food ingredients with enhanced performance and sustainability.

Conclusion and Future Perspectives in Palmitic Acid Oleyl Ester Research

Summary of Key Research Findings and Methodological Advancements

Research on wax esters, including palmitic acid oleyl ester, has primarily focused on their synthesis, physical properties, and their role as components of complex natural waxes.

Key Research Findings:

Synthesis: The enzymatic synthesis of wax esters using lipases has been a significant area of study. For instance, research on the alcoholysis of palm oil fractions with oleyl alcohol demonstrates a viable method for producing a mixture of wax esters, including oleyl palmitate. researchgate.net This biotechnological approach is favored for its specificity and milder reaction conditions compared to traditional chemical methods.

Physical Properties: The physical behavior of wax esters is a critical research area, particularly for their application as oleogelators. Studies on pure wax esters have shown that their gelling properties are dependent on their chemical structure, such as total carbon number and molecular symmetry. mdpi.com Wax esters like oleyl palmitate crystallize into structures like rhombic platelets, which aggregate to form three-dimensional networks capable of structuring oils. mdpi.com The melting temperature (Tm) is another crucial property, which is influenced by the total chain length and the presence of unsaturation. The introduction of a double bond, as in the oleyl moiety of oleyl palmitate, significantly decreases the melting point compared to a fully saturated wax ester of the same chain length. nih.govresearchgate.net

Biological Role: In nature, wax esters are key components of the surface lipids in many organisms, where they primarily serve to prevent water loss. nih.govresearchgate.net In marine organisms, they can also function as a form of energy storage and provide buoyancy. creative-proteomics.com While the general digestion and absorption of wax esters have been studied, indicating they are hydrolyzed by lipases to release fatty acids and fatty alcohols, specific metabolic data for oleyl palmitate is not extensively detailed. creative-proteomics.comnih.gov

Methodological Advancements: The characterization of wax esters has been refined through several advanced analytical techniques.

Chromatography and Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) is a fundamental tool for identifying and quantifying wax ester isomers. nih.gov It allows for the determination of the constituent fatty acid and fatty alcohol chains. nih.gov More recently, liquid chromatography-mass spectrometry (LC-MS/MS) platforms have been established for sensitive identification and quantification of wax esters in various samples. creative-proteomics.com

Thermal and Structural Analysis: Differential Scanning Calorimetry (DSC) is employed to determine thermal properties like melting and crystallization temperatures. researchgate.net For structural analysis, Scanning Electron Microscopy (SEM) is used to visualize the crystal morphology and network formation in oleogels, while X-ray diffraction techniques provide insight into the crystallographic properties of the wax esters. mdpi.comresearchgate.net

Rheology: Oscillatory rheology is used to characterize the viscoelastic properties and rigidity of oleogels structured by wax esters, providing crucial data for their application as texturizing agents. mdpi.com

Table 1: Methodological Approaches in Wax Ester Research

| Methodology | Application in this compound Research | Key Insights |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of the ester and its isomers. | Determines the specific fatty acid (palmitic) and fatty alcohol (oleyl) components. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Highly sensitive detection in complex biological or food matrices. | Enables precise quantification and study of metabolic fate. |

| Differential Scanning Calorimetry (DSC) | Measurement of thermal transitions (melting and crystallization points). | Reveals how the combination of a saturated acid and unsaturated alcohol affects thermal behavior. |

| Scanning Electron Microscopy (SEM) | Visualization of crystal structure and network formation in oleogels. | Shows how individual oleyl palmitate molecules arrange into larger functional structures. |

| Oscillatory Rheology | Characterization of gel firmness and viscoelastic properties. | Quantifies the texturizing and structuring capabilities for food and cosmetic applications. |

Identification of Knowledge Gaps and Emerging Research Avenues

Despite advancements, significant knowledge gaps exist specifically for this compound, presenting numerous opportunities for future research.

Knowledge Gaps:

Specific Biological Functions: While the general roles of wax esters are known, the specific metabolic fate and biological activities of oleyl palmitate following consumption are not well understood. The distinct and often opposing effects of free palmitic acid and free oleic acid on cellular processes like insulin (B600854) signaling and inflammation are well-documented. nih.govfrontiersin.orgnih.gov However, it remains unknown whether these effects are conserved, negated, or altered when they are delivered together in an esterified form.

Nutritional and Physiological Impact: The bioavailability of the constituent palmitic acid and oleyl alcohol from the ester and their subsequent impact on lipid metabolism and health markers need detailed investigation. The rate of hydrolysis and absorption compared to other lipid forms (like triglycerides) is a key area of uncertainty. nih.gov

Structure-Function Relationship: While studies on mixtures of wax esters have provided general principles, the precise contribution of oleyl palmitate to the functionality (e.g., texture, stability, release properties) of complex oleogels and emulsions is not fully elucidated. mdpi.comresearchgate.net Research is needed to understand how its specific molecular structure translates to macroscopic properties.

Emerging Research Avenues:

Nutraceutical and Pharmaceutical Delivery Systems: Given that fatty acid esters are explored for drug delivery, oleyl palmitate could be investigated as a lipid-based excipient for controlled release of lipophilic active compounds. marketresearchfuture.commdpi.com Its physical properties could be tailored for specific delivery applications.

Advanced Oleogel Formulations: There is a growing interest in using oleogels as saturated and trans-fat replacers in food products. Future research could focus on optimizing oleogels based on pure or binary mixtures of wax esters like oleyl palmitate to achieve specific textures and melting profiles for food applications. mdpi.comresearchgate.net

Cellular and Metabolic Studies: An important research direction would be to directly compare the cellular effects of oleyl palmitate against free palmitic acid, free oleic acid, and their mixture. Such studies could clarify whether the ester bond mitigates the negative cellular responses associated with saturated fatty acids like palmitate. nih.govfrontiersin.org

Interdisciplinary Significance of this compound Studies

The study of this compound holds relevance across multiple scientific and industrial fields, reflecting the versatility of fatty acid esters.

Food Science and Technology: As a component of oleogels, it is significant for developing novel food structures and replacing unhealthy fats. mdpi.com Its role as an emulsifier and crystallization-adjuster is also of interest in food formulation. mdpi.com

Cosmetics and Personal Care: Fatty acid esters are widely used as emollients, thickeners, and structuring agents in creams and lotions. labinsights.nlemeryoleo.com The specific melting profile and texture imparted by oleyl palmitate could be leveraged in cosmetic formulations.

Materials Science: As a bio-based and biodegradable molecule, it has potential applications in the development of sustainable materials. This includes use as a plasticizer in bioplastics, a component in bio-lubricants, or as a phase-change material for thermal energy storage. emeryoleo.comtubitak.gov.tr

Biochemistry and Human Nutrition: Research into its digestion, absorption, and metabolic effects contributes to a deeper understanding of lipid metabolism. nih.govfrontiersin.org Clarifying its health impact is crucial for nutritional science, especially in the context of dietary fats and cardiometabolic health. mdpi.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying palmitic acid oleyl ester and confirming its purity in lipid mixtures?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying fatty acid esters like this compound. Key steps include:

- Derivatization of the sample into methyl or ethyl esters to enhance volatility (e.g., using NaOH-catalyzed transesterification) .

- GC separation using a polar capillary column (e.g., DB-23) coupled with MS detection for fragmentation pattern matching against reference libraries (e.g., NIST) .

- Quantification via peak area normalization or internal standards (e.g., heptadecanoic acid methyl ester) .

Q. How can researchers synthesize this compound with high yield and minimal side products?

- Synthesis Protocol :

- Transesterification : React oleyl alcohol with palmitic acid methyl ester in the presence of a catalyst (e.g., NaOH or Zr(SO₄)₂/TiO₂) under reflux conditions. Optimize molar ratios (e.g., 12:1 methanol-to-acid ratio) and reaction time (e.g., 5 hours at 65°C) .

- Purification : Use solvent extraction (e.g., hexane/water) followed by recrystallization in ethanol to remove unreacted fatty acids or catalysts .

Advanced Research Questions

Q. How can researchers resolve contradictions in fatty acid composition data across studies (e.g., varying percentages of palmitic acid esters)?

- Root Cause Analysis :

- Sample Source Variability : Differences in raw material purity (e.g., industrial vs. food-grade palmitic acid) can alter ester profiles. Validate starting materials using pharmacopeial standards (e.g., USP monographs for fatty acid limits) .

- Methodological Discrepancies : Compare derivatization protocols (e.g., methyl vs. picolinyl ester formation) and GC-MS parameters (e.g., column polarity, ionization mode) across studies .

Q. What experimental design strategies optimize catalytic systems for this compound synthesis?

- Catalyst Screening :

- Test acid (e.g., H₂SO₄) vs. base (e.g., NaOH) catalysts for transesterification efficiency. Base catalysts typically yield >95% conversion but require anhydrous conditions .

- Evaluate solid acid catalysts (e.g., Zr(SO₄)₂/TiO₂) for reusability and thermal stability (calcination at 400°C enhances activity) .

Q. How should researchers validate the biological relevance of this compound in lipid metabolism studies?

- In Vitro/In Vivo Models :

- Administer the ester in lipid emulsions to cell lines (e.g., hepatocytes) and quantify uptake via fluorescent tagging or radiolabeled tracers .

- Monitor metabolic endpoints (e.g., β-oxidation rates) using GC-MS analysis of acyl-carnitine derivatives .

Methodological Best Practices

- Reporting Standards : Document catalyst preparation, derivatization protocols, and MS parameters in detail to ensure reproducibility .

- Data Validation : Cross-check GC-MS results with alternative techniques (e.g., NMR for structural confirmation) and adhere to ISO/IEC 17025 guidelines for analytical labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.